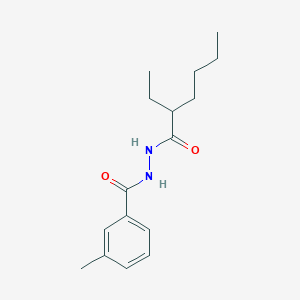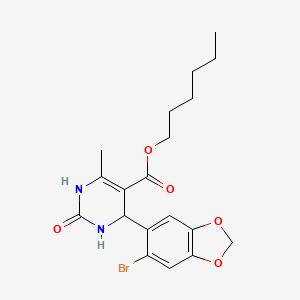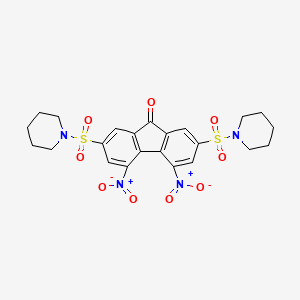![molecular formula C17H14Cl3F3N2O B11700679 2-phenyl-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)acetamide](/img/structure/B11700679.png)
2-phenyl-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fenil-N-(2,2,2-tricloro-1-{[3-(trifluorometil)fenil]amino}etil)acetamida es un compuesto orgánico complejo caracterizado por su estructura química única
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-fenil-N-(2,2,2-tricloro-1-{[3-(trifluorometil)fenil]amino}etil)acetamida normalmente implica múltiples pasos. Un método común implica la reacción de ácido fenilacético con 2,2,2-tricloroetilamina en presencia de un catalizador adecuado. Las condiciones de reacción a menudo requieren temperaturas controladas y solventes específicos para asegurar que se obtenga el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados. El proceso generalmente incluye el uso de reactivos de alta pureza y medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
2-fenil-N-(2,2,2-tricloro-1-{[3-(trifluorometil)fenil]amino}etil)acetamida experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede facilitarse por agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden implicar reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en el grupo tricloroetil, utilizando reactivos como metóxido de sodio o terc-butóxido de potasio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Metóxido de sodio en metanol.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-fenil-N-(2,2,2-tricloro-1-{[3-(trifluorometil)fenil]amino}etil)acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se investiga por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-fenil-N-(2,2,2-tricloro-1-{[3-(trifluorometil)fenil]amino}etil)acetamida implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y objetivos exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-fenil-N-(2,2,2-tricloro-1-(4-nitroanilino)etil)acetamida
- 2-fenil-N-(2,2,2-tricloro-1-(3-nitroanilino)etil)acetamida
- N-fenil-bis(trifluorometanosulfonimida)
Singularidad
2-fenil-N-(2,2,2-tricloro-1-{[3-(trifluorometil)fenil]amino}etil)acetamida es único debido a su grupo trifluorometil, que imparte propiedades químicas distintas, como una mayor lipofilia y estabilidad metabólica. Esto lo hace particularmente valioso en la investigación farmacéutica donde estas propiedades pueden mejorar la eficacia y la biodisponibilidad de los fármacos.
Propiedades
Fórmula molecular |
C17H14Cl3F3N2O |
|---|---|
Peso molecular |
425.7 g/mol |
Nombre IUPAC |
2-phenyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]acetamide |
InChI |
InChI=1S/C17H14Cl3F3N2O/c18-16(19,20)15(25-14(26)9-11-5-2-1-3-6-11)24-13-8-4-7-12(10-13)17(21,22)23/h1-8,10,15,24H,9H2,(H,25,26) |
Clave InChI |
IVJOWVRLRISULB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'~1~,N'~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11700598.png)
![N'-[(1Z)-1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide](/img/structure/B11700602.png)
![7-bromo-4-pentanoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11700610.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide](/img/structure/B11700622.png)
![3-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11700624.png)
methanone](/img/structure/B11700625.png)


![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B11700638.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11700639.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11700645.png)

![N'-[(E)-(2-iodophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11700667.png)
![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700682.png)
